molecular formula C8H11ClN2O2 B13247204 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride

6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13247204
M. Wt: 202.64 g/mol
InChI Key: SENJVNJUZQIXTN-UHFFFAOYSA-N
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Description

6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Methylation: The carboxylic acid group is protected, and the pyridine ring is methylated using methylamine under controlled conditions.

    Deprotection: The protecting group is removed to yield 6-[(Methylamino)methyl]pyridine-3-carboxylic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of 6-[(Methylamino)methyl]pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: A precursor in the synthesis of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride.

    Nicotinic acid: Another derivative of pyridine with different functional groups.

    6-Aminomethylpyridine: Similar structure but with an amino group instead of a methylamino group.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

6-(methylaminomethyl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-9-5-7-3-2-6(4-10-7)8(11)12;/h2-4,9H,5H2,1H3,(H,11,12);1H

InChI Key

SENJVNJUZQIXTN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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